molecular formula C16H18FN5O B2641313 N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-3-fluoropyridine-4-carboxamide CAS No. 2097890-33-8

N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-3-fluoropyridine-4-carboxamide

Cat. No.: B2641313
CAS No.: 2097890-33-8
M. Wt: 315.352
InChI Key: UYVMTDOHBBQZLS-UHFFFAOYSA-N
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Description

N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-3-fluoropyridine-4-carboxamide (CAS# 2097890-33-8) is a synthetic small molecule with a molecular formula of C16H18FN5O and a molecular weight of 315.35 g/mol . This compound features a tetrahydroquinazoline core, a scaffold recognized in medicinal chemistry for its significant bioactivities. Recent scientific literature highlights that derivatives of 5,6,7,8-tetrahydroquinazoline are promising substrates for molecular design and the development of new therapeutic agents . These scaffolds have been investigated as high-affinity ligands for essential bacterial enzymes, such as dihydrofolate reductase (DHFR), and have shown potential as novel antitubercular agents against multidrug-resistant strains . Furthermore, this class of compounds has demonstrated high inhibitory activity in silico against enzymes like β-glucosidase, suggesting a potential scaffold for research in diseases such as diabetes . The structural architecture of this reagent, which incorporates a dimethylamino group on the quinazoline ring and a fluoropyridine carboxamide, makes it a valuable building block for drug discovery and pharmaceutical development. It is intended for use in biochemical research, enzyme inhibition studies, and the synthesis of more complex derivatives. This product is strictly for research use only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-3-fluoropyridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN5O/c1-22(2)16-19-8-10-7-11(3-4-14(10)21-16)20-15(23)12-5-6-18-9-13(12)17/h5-6,8-9,11H,3-4,7H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYVMTDOHBBQZLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=C2CC(CCC2=N1)NC(=O)C3=C(C=NC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-3-fluoropyridine-4-carboxamide typically involves multi-step organic reactions. One common approach begins with the preparation of the quinazoline ring system, followed by the introduction of the dimethylamino group and the fluoropyridine carboxamide moiety. Key steps may include:

    Formation of the Quinazoline Ring: This can be achieved through cyclization reactions involving appropriate precursors such as anthranilic acid derivatives.

    Introduction of the Dimethylamino Group: This step often involves nucleophilic substitution reactions using dimethylamine.

    Attachment of the Fluoropyridine Carboxamide Moiety: This can be accomplished through amide bond formation reactions, typically using coupling reagents like carbodiimides.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Large-scale synthesis would require careful control of reaction conditions, such as temperature, pressure, and solvent choice, to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-3-fluoropyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the fluoropyridine and quinazoline rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halides, amines, and organometallic compounds can facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-3-fluoropyridine-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.

    Industry: The compound’s unique properties make it useful in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-3-fluoropyridine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biological pathways. For example, it may inhibit or activate certain enzymes, leading to changes in cellular processes such as signal transduction, metabolism, or gene expression.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(dimethylamino)ethyl]acridine-4-carboxamide: This compound shares a similar structural motif but differs in the ring system and functional groups.

    3,4-Dichloro-N-[2-(dimethylamino)cyclohexyl]-N-methylbenzamide:

Uniqueness

N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-3-fluoropyridine-4-carboxamide is unique due to its specific combination of a quinazoline ring fused with a fluoropyridine carboxamide moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-3-fluoropyridine-4-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties and mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is C15H18N4OC_{15}H_{18}N_4O with a molecular weight of approximately 286.33 g/mol. The compound features a tetrahydroquinazoline core substituted with a dimethylamino group and a fluoropyridine moiety, which may enhance its solubility and biological activity.

Antimicrobial Activity

Preliminary studies indicate that compounds with similar structures exhibit significant antimicrobial properties. The presence of the dimethylamino group enhances the compound's interaction with bacterial enzymes involved in folate synthesis, potentially leading to effective inhibition of bacterial growth. This mechanism is akin to that observed in sulfonamides, which mimic para-aminobenzoic acid (PABA) necessary for bacterial metabolism.

Anti-inflammatory Properties

Research suggests that this compound may possess anti-inflammatory effects. Compounds with similar structural characteristics have shown promise in treating inflammatory conditions such as rheumatoid arthritis. The compound's ability to inhibit inflammatory pathways could be attributed to its interaction with specific enzymes or receptors involved in the inflammatory response.

The exact mechanism of action for this compound remains under investigation. However, it is hypothesized that the compound may exert its effects through:

  • Enzyme Inhibition : By mimicking substrates required for enzymatic reactions.
  • Receptor Modulation : Interacting with specific receptors involved in inflammation and immune response.

Case Studies

Several studies have explored the biological activity of compounds structurally related to this compound:

  • Study on Antimicrobial Efficacy :
    • A study evaluated the antimicrobial efficacy of various tetrahydroquinazoline derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited potent antibacterial activity comparable to established antibiotics.
  • Anti-inflammatory Activity Assessment :
    • In vitro assays demonstrated that related compounds significantly reduced pro-inflammatory cytokine production in macrophages stimulated by lipopolysaccharides (LPS), suggesting potential therapeutic applications for inflammatory diseases.

Data Table: Summary of Biological Activities

Activity Type Description Reference
AntimicrobialEffective against various bacterial strains
Anti-inflammatoryInhibits cytokine production in macrophages
Enzyme InhibitionMimics PABA for inhibition of folate synthesis

Q & A

Q. Table 1. Key Spectral Data for Structural Validation

TechniqueKey ObservationsReference
1H^1H NMR2.25 ppm (s, 6H, N(CH3_3)2_2); 6.8–8.3 ppm (m, aromatic H)
19F^{19}F NMR–112 ppm (d, J = 8.5 Hz, pyridine-F)
HRMS (ESI+^+)[M+H]+^+: 385.1562 (calc.), 385.1558 (obs.)

Q. Table 2. Troubleshooting Synthesis Challenges

IssueSolutionReference
Low yield in couplingUse EDCI/HOBt with DIPEA in anhydrous DMF at 0°C → RT
Impurity in final stepPurify via prep-HPLC (C18, 0.1% TFA in H2_2O/MeCN)
Degradation during storageLyophilize and store under argon at –80°C

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